ESI-09 is a novel compound recognized as a selective inhibitor of exchange proteins directly activated by cyclic adenosine monophosphate, specifically targeting both Epac 1 and Epac 2. This compound has garnered attention for its potential applications in cancer therapy, particularly in pancreatic cancer, due to its ability to modulate cellular signaling pathways influenced by cyclic adenosine monophosphate. ESI-09 is classified as a small molecule with significant lipophilicity, which affects its solubility and bioavailability.
ESI-09 was developed through research aimed at creating small molecules that exhibit high potency and specificity against Epac proteins. The compound's chemical formula is C16H15ClN4O2, with a molecular weight of approximately 330.8 g/mol. It is categorized as a synthetic organic compound with pharmacological properties relevant to cancer treatment and other therapeutic areas involving cellular signaling modulation.
The synthesis of ESI-09 involves a concise and efficient approach that typically includes the following key steps:
The molecular structure of ESI-09 features several notable components:
The structural characteristics contribute to ESI-09's ability to penetrate cellular membranes and interact specifically with target proteins.
The chemical reactions involved in the synthesis of ESI-09 include:
ESI-09 exerts its pharmacological effects primarily through competitive inhibition of Epac proteins, which are involved in various signaling pathways activated by cyclic adenosine monophosphate. The mechanism can be summarized as follows:
ESI-09 possesses several physical and chemical properties that influence its behavior in biological systems:
These properties are essential for optimizing experimental conditions when utilizing ESI-09 in research.
ESI-09 has several promising applications in scientific research:
Cyclic adenosine monophosphate (cAMP) is a universal second messenger regulating diverse physiological processes, including metabolism, immune response, neuronal excitability, and hormone secretion [2] [8]. It transmits signals by activating effector proteins such as Protein Kinase A (PKA), cyclic nucleotide-gated ion channels (CNG/HCN), and Exchange Proteins directly activated by cAMP (EPAC) [2] [9]. Dysregulation of cAMP signaling contributes to pathologies like cancer metastasis, insulin dysregulation, cardiac hypertrophy, and neurological disorders. For example, in hepatocellular carcinoma (HCC), aberrant cAMP/PKA/CREB activation drives tumor progression [6], while Alzheimer’s disease involves disrupted ADCY1-mediated cAMP pathways [4].
Discovered in 1998, EPAC proteins (EPAC1 and EPAC2) serve as guanine nucleotide exchange factors (GEFs) for Rap GTPases [2] [5]. Structurally, both isoforms share:
Key functional divergences include:
Feature | EPAC1 | EPAC2 |
---|---|---|
CBD Domains | Single CBD (CBD-B) | Two CBDs (CBD-A and CBD-B) |
Tissue Expression | Ubiquitous (vessels, kidney, CNS) | Enriched (pancreas, CNS, adrenal) |
Physiological Role | Vascular remodeling, inflammation | Insulin secretion, neuronal plasticity |
EPAC2’s additional CBD-A domain fine-tunes subcellular localization and cAMP sensitivity [2] [8].
EPAC isoforms drive pathology through distinct mechanisms:
Molecular Mechanism of Action of ESI-09
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7